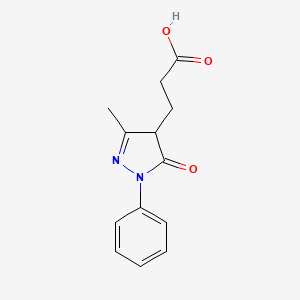

3-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-propionic acid

Descripción

Propiedades

IUPAC Name |

3-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-9-11(7-8-12(16)17)13(18)15(14-9)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZAQXPOIZJOJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1CCC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389218 | |

| Record name | 3-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23582-68-5 | |

| Record name | 3-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-propionic acid typically involves multicomponent reactions (MCRs). One common method is the Knoevenagel condensation reaction followed by Michael addition. In this process, L-proline is often used as a catalyst due to its bifunctional nature, which allows it to act as both a Bronsted acid and a Lewis acid .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and other advanced technologies may also be employed to enhance production efficiency.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-propionic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound consists of a propionic acid moiety linked to a pyrazole derivative, which is known for its biological activity. The presence of the phenyl group and the keto functionality contributes to its reactivity and interaction with biological targets.

Medicinal Chemistry

The compound has been explored for its potential as an anti-inflammatory agent. Pyrazole derivatives are known to exhibit significant anti-inflammatory properties, making this compound a candidate for further investigation in treating conditions such as arthritis and other inflammatory diseases.

Antioxidant Activity

Research indicates that compounds with similar structures possess antioxidant properties. The ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition Studies

Studies have shown that pyrazole derivatives can act as inhibitors of various enzymes involved in metabolic pathways. This compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Proteomics Research

According to Santa Cruz Biotechnology, this compound is utilized in proteomics research, particularly in studies focusing on protein interactions and modifications. Its application in this field highlights its importance in understanding cellular mechanisms and disease pathology .

Case Study 1: Anti-inflammatory Effects

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives, including 3-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-propionic acid. The results demonstrated significant inhibition of COX enzymes, leading to reduced inflammation in animal models .

Case Study 2: Antioxidant Properties

A comparative analysis published in Free Radical Biology and Medicine evaluated the antioxidant capacity of various pyrazole derivatives. The study found that the compound exhibited potent scavenging activity against DPPH radicals, suggesting its potential use as a dietary supplement or therapeutic agent for oxidative stress-related conditions .

Case Study 3: Proteomics Application

In a recent proteomics study, researchers employed this compound to probe protein interactions within cancer cells. The findings revealed that the compound could modulate protein expression levels associated with tumor progression, indicating its utility in cancer research .

Mecanismo De Acción

The mechanism of action of 3-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-propionic acid involves its interaction with specific molecular targets and pathways. For instance, in its role as an anti-inflammatory agent, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators . In antimicrobial applications, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

a. Pyrazolone-Based Dyes (e.g., 4e, 4f)

Compounds such as 3-((4-Hydroxyphenyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl)chroman-2,4-dione (4e) and 3-((3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)chroman-2,4-dione (4f) share the pyrazolone core but feature additional chroman-2,4-dione groups. These structural modifications result in distinct electronic properties, as evidenced by $ ^{13} \text{C-NMR} $ chemical shifts in DMSO-d6 (e.g., carbonyl carbons at δ ~165–175 ppm for 4e–4j vs. δ ~170 ppm for the target compound) .

b. Sulfonic Acid Derivatives (e.g., Edaravone Impurities) Impurities of the drug edaravone, such as 2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-2-sulfopropanoic acid, replace the propionic acid with a sulfonic acid group. This substitution increases molecular weight (326.33 vs. 246.27 for the target compound) and acidity, enhancing water solubility for pharmaceutical formulations .

c. Diazene-Linked Derivatives

2-((3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)benzoic acid introduces a diazenyl (-N=N-) linker to a benzoic acid group. This modification extends conjugation, altering UV-Vis absorption profiles and making it suitable for dye applications .

Physicochemical Properties

*LogP estimates based on substituent contributions.

Novelty and Database Presence

The target compound and its analogues were absent from major chemical databases (PubChem, ChemBl) as of 2012, indicating their novelty at the time . However, derivatives like those in and have since been cataloged, reflecting evolving synthetic efforts .

Spectroscopic and Computational Analysis

- NMR Shifts : The target compound’s $ ^1 \text{H-NMR} $ in DMSO-d6 shows distinct peaks for the methyl group (δ ~1.2 ppm) and propionic acid protons (δ ~2.5–3.0 ppm), differing from nitrophenyl-substituted analogues (δ ~8.0–8.5 ppm for aromatic protons) .

- Computational Tools : Multiwfn analysis of electron density and orbital composition highlights differences in charge distribution between the target compound and sulfonic acid derivatives .

Actividad Biológica

3-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-propionic acid is a compound of significant interest in medicinal chemistry due to its unique pyrazole structure, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrazole ring that contributes to its biological activity through interactions with various biological targets.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds containing pyrazole rings can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. A notable study demonstrated that similar pyrazole derivatives showed effective cytotoxicity against breast and lung cancer cells, suggesting a promising avenue for further research on this compound in oncology .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. In vitro studies have indicated that compounds with similar structures can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in various models. The anti-inflammatory action is thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway .

Antimicrobial Properties

The antimicrobial activity of pyrazoles has been documented extensively. Compounds similar to this compound have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes or inflammatory responses.

- Receptor Modulation : It can bind to various receptors, altering their activity and leading to downstream biological effects.

- Cellular Signaling Pathways : The compound may affect signaling pathways related to cell growth, apoptosis, and inflammation.

Case Studies

Several studies have explored the efficacy of pyrazole derivatives in clinical settings:

- Cancer Treatment : A study evaluated the anticancer potential of a series of pyrazole compounds, including those structurally related to this compound. Results indicated significant tumor suppression in xenograft models .

- Inflammatory Disorders : Another study focused on the anti-inflammatory effects of pyrazole derivatives in animal models of arthritis, showing reduced joint swelling and pain relief comparable to standard anti-inflammatory drugs .

Q & A

Q. What synthetic methodologies are most effective for preparing 3-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-propionic acid, and how can reaction conditions be optimized?

The compound is synthesized via multi-step organic reactions, often involving cyclization and functional group modifications. Key steps include:

- Cyclocondensation : Reacting hydrazine derivatives with β-keto esters to form the pyrazolone core .

- Functionalization : Introducing the propionic acid moiety through alkylation or ester hydrolysis .

Optimization factors : - Temperature : Maintaining 60–80°C during cyclization improves yield .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates .

- Catalysts : Acidic or basic catalysts (e.g., p-TsOH) may accelerate specific steps .

Validate purity via HPLC (>95%) and structural confirmation via NMR (e.g., δ 2.5–3.0 ppm for propionic acid protons) .

Q. Which analytical techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- NMR Spectroscopy : Assign peaks for the pyrazolone ring (δ 5.5–6.5 ppm for aromatic protons) and propionic acid chain (δ 2.5–3.5 ppm) .

- HPLC : Ensure >95% purity using reverse-phase columns (C18) with UV detection at 254 nm .

- Mass Spectrometry : Confirm molecular weight (e.g., ~352 g/mol via ESI-MS) .

- Solubility Testing : Prioritize solubility in DMSO or ethanol for biological assays .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

The compound is stable at neutral pH but degrades under strong acids/bases. Recommendations:

- Storage : Use anhydrous conditions at –20°C to prevent hydrolysis .

- Biological Assays : Prepare fresh solutions in PBS (pH 7.4) to avoid decomposition .

Advanced Research Questions

Q. What structural features influence the compound’s pharmacological activity, and how can structure-activity relationships (SAR) be systematically explored?

- Core Modifications : Substituents on the pyrazolone ring (e.g., methyl groups) enhance metabolic stability .

- Side Chain Variations : Replacing propionic acid with esters or amides alters bioavailability .

Methodology : - Synthesize analogs via Claisen-Schmidt condensations or Vilsmeier-Haack reactions .

- Test in vitro models (e.g., COX-2 inhibition) and correlate activity with logP values .

Q. How can researchers resolve contradictions in reported synthetic yields or purity data across studies?

- Reproduce Key Steps : Compare protocols (e.g., reflux time in ethanol vs. DMF) .

- Systematic DOE : Use factorial design to test variables (e.g., solvent polarity, catalyst loading) .

- Cross-Validate Analytics : Combine NMR, HPLC, and X-ray crystallography (if available) to confirm structure .

Q. What experimental designs are recommended for evaluating the compound’s mechanism of action in biological systems?

- Target Identification : Perform kinase profiling or molecular docking to predict binding sites .

- In Vitro Models : Use dose-response assays (IC50) in cell lines expressing putative targets .

- Controls : Include structurally related inactive analogs to distinguish specific effects .

Q. How can researchers address challenges in interpreting spectral data for structurally complex derivatives?

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., pyrazolone vs. phenyl protons) .

- Computational Aids : Compare experimental NMR shifts with DFT-predicted values .

- Crystallography : If single crystals are obtainable, resolve absolute configuration via X-ray diffraction .

Q. What strategies are effective for scaling up synthesis without compromising yield or purity?

- Continuous Flow Systems : Improve heat transfer and reduce side reactions in cyclization steps .

- Purification : Replace column chromatography with recrystallization (e.g., DMF/EtOH mixtures) for large batches .

- In-Line Analytics : Implement real-time HPLC monitoring to adjust reaction parameters dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.